![molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]Nociceptin(1-13)NH2](/img/structure/B561552.png)
[(pF)Phe4]Nociceptin(1-13)NH2
Übersicht
Beschreibung
[(pF)Phe4]Nociceptin(1-13)NH2 ist ein hochpotentes und selektives Agonistpeptid für den Nociceptin/Orphanin-FQ-Rezeptor (OP4). Es zeigt eine signifikante Selektivität gegenüber δ-, κ- und μ-Opioidrezeptoren, was es zu einer wertvollen Verbindung in der pharmakologischen Forschung macht . Diese Verbindung ist bekannt für ihre lang anhaltende pronociceptive, hypotensive, negativ inotrope und futteranregende Wirkung in vivo .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet Festphasenpeptidsynthese (SPPS)-Techniken. Der Prozess umfasst typischerweise die folgenden Schritte:
Aminosäurekopplung: Die Aminosäuren werden sequentiell unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an ein Festphasenträgerharz gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden mit TFA (Trifluoressigsäure) entfernt.
Spaltung: Das Peptid wird mit einer Spaltungslösung, die TFA, Wasser und Scavenger wie TIS (Triisopropylsilan) enthält, vom Harz abgespalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische HPLC-Systeme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird auf Kosteneffizienz und Effizienz optimiert .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
[(pF)Phe4]nociceptin(1-13)NH2 exhibits high selectivity for the NOP receptor over traditional opioid receptors, such as mu (μ), delta (δ), and kappa (κ) receptors, with a selectivity ratio exceeding 3000-fold . This selectivity is significant as it minimizes the unwanted side effects commonly associated with opioid use, such as respiratory depression and addiction.
Pain Management
One of the most promising applications of this compound is in the field of pain management. The compound has demonstrated both pronociceptive and antinociceptive effects, depending on the context of administration. For example, it was found to mimic the analgesic effects of morphine while also showing prolonged action compared to nociceptin . This duality may provide insights into developing new analgesics that leverage nociceptin pathways without the drawbacks of traditional opioids.
Table 1: Summary of Pain Management Studies
Neurobiology
In neurobiological research, this compound serves as a tool to explore the NOP receptor's role in various neurological conditions. Studies have indicated that modulation of this receptor can influence anxiety-like behaviors and stress responses in animal models. The ability to selectively activate or inhibit the NOP receptor provides researchers with a means to dissect its involvement in complex neural circuits .
Table 2: Neurobiological Effects
Study Reference | Focus Area | Findings |
---|---|---|
Anxiety models | Modulated anxiety-like behavior via NOP receptor activation | |
Stress response | Altered stress-induced behaviors; implications for treatment strategies |
Case Studies
Numerous case studies have illustrated the practical applications of this compound in research settings:
- Chronic Pain Models : In rodent models of chronic pain, administration of this compound showed potential for reducing pain sensitivity without the side effects associated with conventional opioids. This suggests a new avenue for chronic pain therapies .
- Metabolic Regulation : Research has indicated that nociceptin analogs can influence metabolic processes. In studies where this compound was administered, there were observable changes in food intake and energy expenditure, pointing towards its potential role in obesity management .
Wirkmechanismus
Target of Action
The primary target of [(pF)Phe4]nociceptin(1-13)NH2 is the nociceptin/orphanin FQ receptor (OP4) . This receptor is a G protein-coupled receptor involved in a variety of physiological and pathological processes. The compound displays high selectivity for the OP4 receptor, with over 3000-fold selectivity over δ, κ, and μ opioid receptors .
Mode of Action
As a highly potent and selective agonist for the OP4 receptor, this compound binds to the receptor and activates it . This interaction triggers a series of intracellular events and changes, leading to the observed physiological effects.
Biochemical Pathways
The activation of the op4 receptor is known to be involved in various physiological processes, including pain perception, cardiovascular regulation, and feeding behavior .
Result of Action
The activation of the OP4 receptor by this compound results in various physiological effects. These include pronociceptive effects (increased pain perception), hypotensive effects (lowering of blood pressure), negative inotropic effects (reduced force of heart muscle contraction), and stimulation of feeding behavior .
Biochemische Analyse
Biochemical Properties
[(pF)Phe4]nociceptin(1-13)NH2 interacts with the NOP receptor, a G protein-coupled receptor, and displays high selectivity over δ, κ, and μ opioid receptors . The nature of these interactions involves binding to the NOP receptor, leading to a series of biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways associated with the NOP receptor
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NOP receptor. This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is complex and is an active area of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(pF)Phe4]Nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially coupled to a solid support resin using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Purification: The crude peptide is purified using HPLC (high-performance liquid chromatography) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(pF)Phe4]Nociceptin(1-13)NH2 unterliegt hauptsächlich folgenden Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methioninresten.
Reduktion: Reduktionsreaktionen können an Disulfidbrücken auftreten, falls vorhanden.
Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten, z. B. am p-Fluor-Phenylalanin.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig vom Zielrest.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen oxidierte oder reduzierte Formen des Peptids sowie substituierte Derivate mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[(pNO2)Phe4]Nociceptin(1-13)NH2: Ein weiterer potenter und selektiver Agonist für den OP4-Rezeptor.
Nociceptin(1-13)NH2: Die Stammverbindung ohne die p-Fluor-Modifikation.
Einzigartigkeit
[(pF)Phe4]Nociceptin(1-13)NH2 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Nociceptin/Orphanin-FQ-Rezeptor. Die p-Fluor-Modifikation am Phenylalaninrest erhöht seine Bindungsaffinität und verlängert seine in vivo-Wirkung im Vergleich zu anderen ähnlichen Verbindungen .
Biologische Aktivität
[(pF)Phe4]nociceptin(1-13)NH2 is a synthetic peptide derived from nociceptin/orphanin FQ (N/OFQ), a neuropeptide that interacts primarily with the nociceptin/orphanin FQ receptor (NOP), also known as OP4. This compound has been identified as a potent and selective agonist of the NOP receptor, making it a valuable subject for research in various biological contexts, particularly in pain management, neuroprotection, and mood regulation.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the NOP receptor with a pKi value of 10.68 and a functional potency (pEC50) of 9.80. Its selectivity is notable, showing over 8000-fold selectivity against other opioid receptors such as δ, κ, and μ receptors . This specific binding profile minimizes the risk of side effects commonly associated with traditional opioids.
Upon binding to the NOP receptor, this compound activates intracellular signaling pathways typical of G protein-coupled receptors (GPCRs). This activation can lead to various physiological effects:
- Analgesic Effects : Research indicates potential analgesic properties without the addictive risks linked to conventional opioids. Activation of the NOP receptor may modulate pain pathways effectively.
- Neuroprotection : Studies suggest that NOP receptor activation could play a role in neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases, by reducing neuronal damage and improving symptoms.
- Mood Regulation : There is emerging evidence that this compound may have anxiolytic effects and could be beneficial in treating mood disorders such as depression and anxiety .
In Vivo Studies
In various in vivo assays, this compound has demonstrated significant effects:
- Locomotor Activity : In mouse models, administration of this peptide resulted in reduced locomotor activity, indicating its potential impact on motor function modulation .
- Pain Response : The peptide exhibited both pronociceptive and anti-morphine effects in tail withdrawal assays, suggesting complex interactions within pain pathways .
- Cardiovascular Effects : Intravenous administration led to decreased mean blood pressure and heart rate in normotensive mice, showcasing its cardiovascular implications .
Comparative Potency
A comparative analysis of this compound against its parent peptide nociceptin(1-13)NH2 indicates that the modified compound is more potent and has longer-lasting effects. For instance, while nociceptin(1-13)NH2's effects typically last about 30 minutes, those of this compound persist for over 60 minutes .
Case Studies
Recent studies have highlighted the biological activity of this compound across various experimental paradigms:
Pharmacological Characterization
The pharmacological characterization of this compound includes extensive structure-activity relationship studies. Modifications at the Phe(4) position have been shown to enhance agonistic activity significantly compared to unmodified nociceptin peptides. Specifically, modifications with electron-withdrawing groups at this position increased potency and selectivity for the NOP receptor .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWYHYEULRQHK-OSTVPBBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H95F5N22O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.